molecular formula C9H8O7S B1474222 (E)-3-(4-hydroxy-3-sulfooxyphenyl)prop-2-enoic acid CAS No. 151481-52-6

(E)-3-(4-hydroxy-3-sulfooxyphenyl)prop-2-enoic acid

Cat. No.: B1474222
CAS No.: 151481-52-6
M. Wt: 260.22 g/mol
InChI Key: VWQNTRNACRFUCQ-DUXPYHPUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3-(4-hydroxy-3-sulfooxyphenyl)prop-2-enoic acid can be synthesized from trans-caffeic acid through sulfonation. . The reaction conditions typically involve the use of sulfuric acid or its derivatives under controlled temperature and pH conditions to ensure the selective sulfonation of the hydroxyl group.

Industrial Production Methods

Industrial production of caffeic acid 3-sulfate is not well-documented, but it likely follows similar synthetic routes as laboratory-scale synthesis. The process would involve large-scale sulfonation reactions with appropriate safety and environmental controls to handle sulfuric acid and its derivatives.

Mechanism of Action

(E)-3-(4-hydroxy-3-sulfooxyphenyl)prop-2-enoic acid exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Properties

CAS No.

151481-52-6

Molecular Formula

C9H8O7S

Molecular Weight

260.22 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3-sulfooxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H8O7S/c10-7-3-1-6(2-4-9(11)12)5-8(7)16-17(13,14)15/h1-5,10H,(H,11,12)(H,13,14,15)/b4-2+

InChI Key

VWQNTRNACRFUCQ-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)OS(=O)(=O)O)O

SMILES

C1=CC(=C(C=C1C=CC(=O)O)OS(=O)(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)OS(=O)(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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